Alfatradiol vs. Topical Finasteride in Postmenopausal FPHL: A Quantified Efficacy Differential
In a retrospective, single-blind study of 119 postmenopausal women with female pattern hair loss (FPHL), the efficacy of topical 17α-estradiol 0.05% combined with minoxidil 2% was compared head-to-head with topical finasteride 0.5% combined with minoxidil 2%. Both groups demonstrated statistically significant improvement from baseline. However, topical finasteride was significantly more effective than 17α-estradiol at both time points evaluated, as measured by blinded photographic assessment using a 7-point scale [1].
| Evidence Dimension | Clinical efficacy improvement on 7-point photographic assessment scale |
|---|---|
| Target Compound Data | Statistically significant improvement from baseline at 6 months (P < 0.05) and 12-18 months (P < 0.05) |
| Comparator Or Baseline | Topical finasteride 0.5% plus minoxidil 2%: statistically significant improvement at 6 months (P < 0.005) and 12-18 months (P < 0.005) |
| Quantified Difference | Topical finasteride superior to 17α-estradiol at 6 months (P < 0.05) and 12-18 months (P < 0.005) |
| Conditions | 119 postmenopausal women with FPHL; combination therapy with minoxidil 2% in both arms; treatment duration 12-18 months; blinded photographic assessment using 7-point scale |
Why This Matters
This direct comparative evidence establishes a quantified efficacy hierarchy, enabling informed selection: finasteride offers greater efficacy in FPHL, whereas 17α-estradiol may be prioritized for patients requiring a non-androgen-modulating topical agent with a distinct safety profile.
- [1] Rossi A, Cantisani C, Scarnò M, et al. Efficacy of Topical Finasteride 0.5% vs 17α-Estradiol 0.05% in the Treatment of Postmenopausal Female Pattern Hair Loss: A Retrospective, Single-Blind Study of 119 Patients. Dermatol Pract Concept. 2020;10(2):e2020039. View Source
